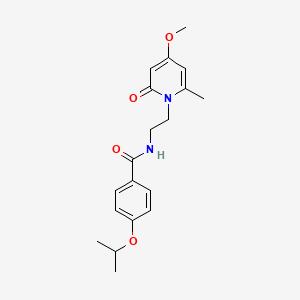

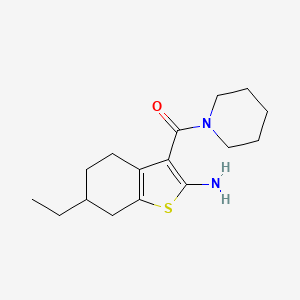

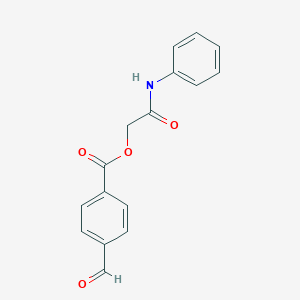

![molecular formula C21H18O5 B2672698 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-64-3](/img/structure/B2672698.png)

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chalcones, which are key intermediate products in the synthesis of various heterocyclic compounds . Chalcones have been studied for their potential in regio- and stereoselective synthesis of five-membered heterocyclic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through 1,3-dipolar cycloaddition reactions . These reactions can efficiently assemble complex molecules from available initial compounds .Chemical Reactions Analysis

Chalcones, to which this compound is related, have been involved in [2+3]-cycloaddition reactions with nitrones, leading to the formation of isoxazolidine derivatives .Scientific Research Applications

Synthesis and Antimicrobial Activity

- Antimicrobial Activity of Coumarin Derivatives : Vyas et al. (2009) synthesized complexes of coumarin derivatives with various metals (Cu(II), Ni(II), Fe(II), Co(II), and Mn(II)) and evaluated their antimicrobial activities. These compounds showed enhanced activity upon coordination of metals, indicating potential for developing novel antimicrobial agents (Vyas, Nimavat, Jani, & Hathi, 2009).

Catalysis and Organic Synthesis

- Catalytic Synthesis of Warfarin Analogues : Alonzi et al. (2014) reported the use of novel polystyrene-supported catalysts in the Michael addition for synthesizing Warfarin and its analogues. This showcases the utility of related coumarin compounds in facilitating organic reactions, particularly in environmentally friendly conditions (Alonzi et al., 2014).

Photochemistry

- Phototransformation Studies : Khanna et al. (2015) explored the phototransformation of certain 3-alkoxychromenones, leading to products with exotic tetracyclic scaffolds. These findings contribute to the understanding of photochemical behaviors and could inform the development of photo-responsive materials (Khanna, Dalal, Kumar, & Kamboj, 2015).

Chemical Synthesis and Characterization

- Synthesis of Novel Crown Ethers : Bulut and Erk (2001) synthesized crown ether derivatives of chromenones, which were then studied for their ability to form complexes with various cations. This research highlights the potential of chromenone derivatives in creating selective ion receptors, which can be applied in sensors or separation processes (Bulut & Erk, 2001).

properties

IUPAC Name |

3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-3-25-19-11-9-14(12-20(19)24-2)8-10-17(22)16-13-15-6-4-5-7-18(15)26-21(16)23/h4-13H,3H2,1-2H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGYOIOHGGNQLD-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

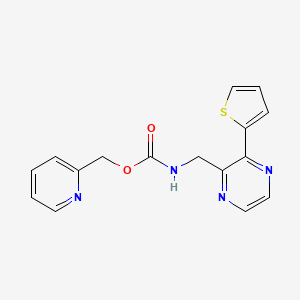

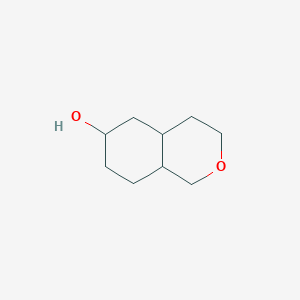

![ethyl 4-[2-({1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]piperidine-1-carboxylate](/img/structure/B2672615.png)

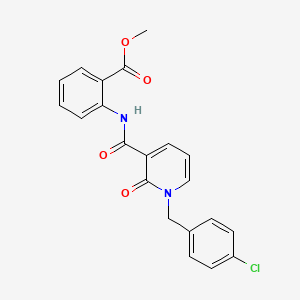

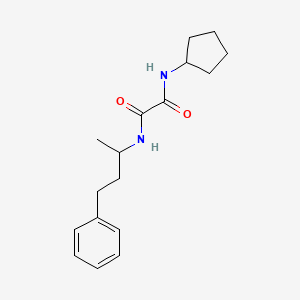

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2672626.png)

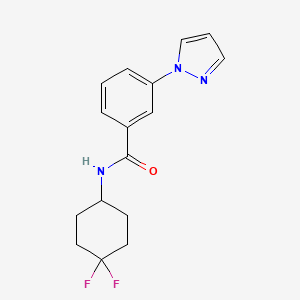

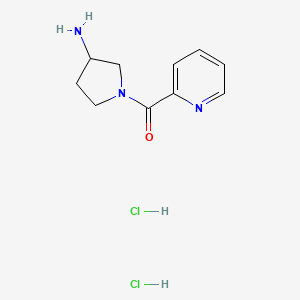

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2672629.png)

![4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2672632.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine](/img/structure/B2672633.png)